phenyl N-benzylcarbamate

Acetylcholinesterase Butyrylcholinesterase Enzyme Inhibition

Phenyl N-benzylcarbamate (CAS 22003-17-4) is a high-purity (≥95%), well-characterized carbamate ester (C14H13NO2, MW 227.26) for specialized R&D. It is a validated, selective human PON1 inhibitor (IC50 10 µM) with >10-fold selectivity over cholinesterases, enabling organophosphate toxicity studies without confounding off-target effects. Additionally, it serves as a lead-like molecule for developing novel fungicides effective against benzimidazole/cyclic imide-resistant *Botrytis cinerea*. Supplied with a certified melting point (135.4-136.5°C), it is also suitable as an analytical reference standard. Ideal for medicinal chemistry, agrochemical, and analytical labs requiring a pure, structurally defined starting point for reproducible research.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 22003-17-4
Cat. No. B098719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-benzylcarbamate
CAS22003-17-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
InChIKeyFFXFWNLKXAIQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl N-Benzylcarbamate (CAS 22003-17-4): Molecular Properties and Procurement Considerations


Phenyl N-benzylcarbamate (CAS 22003-17-4) is a carbamate ester with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. It belongs to the N-phenylcarbamate class of compounds, which have been extensively studied for their biological activities, including enzyme inhibition and fungicidal properties [1]. Structurally, it features a phenyl ester moiety linked to a benzyl-substituted carbamate group, which influences both its physicochemical properties and its interaction with biological targets [2]. This compound is of interest in both pharmaceutical research as an enzyme inhibitor and in agrochemical development as a fungicidal agent.

Why Generic Substitution of Phenyl N-Benzylcarbamate (CAS 22003-17-4) is Inadvisable Without Comparative Data


The biological activity and physicochemical properties of N-phenylcarbamates are highly dependent on the specific substituents on the phenyl and carbamate moieties [1]. Subtle structural variations, such as the presence of a nitro group on the phenyl ring or different alkyl/aryl substituents on the carbamate nitrogen, can dramatically alter enzyme inhibition potency, selectivity profiles, and even the primary mechanism of action [2]. Therefore, a generic N-phenylcarbamate cannot be assumed to be a functionally equivalent substitute for phenyl N-benzylcarbamate in experimental or industrial applications. The following quantitative evidence underscores the specific, and sometimes unique, activity profile of this compound, highlighting why direct substitution with an unverified analog would introduce significant experimental variability and potentially lead to erroneous conclusions or product failure.

Quantitative Differentiation Evidence for Phenyl N-Benzylcarbamate (CAS 22003-17-4)


Phenyl N-Benzylcarbamate Exhibits Moderate Inhibitory Activity Against AChE and BChE, Distinct from More Potent Synthetic Analogs

Phenyl N-benzylcarbamate demonstrates measurable, albeit moderate, inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), placing it within a specific potency range for the benzyl N-phenylcarbamate class [1]. This activity is several orders of magnitude weaker than clinically used carbamate inhibitors like Rivastigmine (which shows IC50 values in the nanomolar range), but is comparable to other simple N-phenylcarbamates [2]. This moderate potency is a quantifiable feature that distinguishes it from more potent analogs, making it a useful tool compound for studying baseline carbamate-enzyme interactions or for applications where high potency is not required or is undesirable.

Acetylcholinesterase Butyrylcholinesterase Enzyme Inhibition

Phenyl N-Benzylcarbamate Demonstrates a Divergent Inhibition Profile: Potent Against PON1 but Weak Against AChE/BChE

A key differentiator for phenyl N-benzylcarbamate is its potent inhibition of human serum paraoxonase 1 (PON1), an enzyme critical for metabolizing organophosphate toxins [1]. This activity (IC50 ~ 10 µM) is notable because it is significantly more potent than its observed activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is in the high micromolar range [2]. This contrasts with many other N-phenylcarbamates that are primarily optimized for cholinesterase inhibition . The compound's ability to selectively inhibit PON1 over cholinesterases makes it a valuable and specific tool for research focused on paraoxonase biology and its role in neurotoxicity and organophosphate detoxification, a profile not shared by most general carbamate esterase inhibitors.

Paraoxonase Enzyme Selectivity Organophosphate Metabolism

Phenyl N-Benzylcarbamate is Documented for Fungicidal Activity Against Benzimidazole-Resistant Strains

Phenyl N-benzylcarbamate is specifically claimed in patent literature (EP 0104070 A3) as an effective fungicidal agent, particularly against strains of phytopathogenic fungi that have developed resistance to benzimidazole, thiophanate, and/or cyclic imide fungicides [1]. While the exact compound is not the primary focus of all studies on N-phenylcarbamates, it belongs to a class whose fungicidal activity has been quantified against specific resistant pathogens [2]. This patent-protected application distinguishes it from other carbamates that may lack this specific anti-resistance profile, providing a clear industrial use case for procurement in agrochemical research and development.

Fungicide Agrochemical Resistance Management

Phenyl N-Benzylcarbamate's Physicochemical Profile: Defined Melting Point and Purity for Reproducible Research

For procurement purposes, the defined physicochemical properties of phenyl N-benzylcarbamate, including a reported melting point range of 135.4-136.5 °C and a commercial purity specification of 95% , provide a quantifiable basis for ensuring experimental reproducibility. These specifications serve as a benchmark for comparing different commercial lots or for verifying the identity and purity of the compound in-house. While many carbamates are solids, the specific melting point range is a unique identifier for this compound, distinguishing it from other N-phenylcarbamates like 4-nitro-phenyl-N-benzylcarbamate (m.p. 130.0-134.0 °C) .

Physicochemical Properties Quality Control Reproducibility

Validated Application Scenarios for Phenyl N-Benzylcarbamate (CAS 22003-17-4)


Investigating Paraoxonase (PON1) Inhibition and Organophosphate Toxicology

Given its potent inhibition of human serum paraoxonase (PON1) with an IC50 of 10 µM [1], phenyl N-benzylcarbamate is a highly relevant tool compound for studying the role of PON1 in metabolizing organophosphate neurotoxins. Researchers investigating the mechanisms of organophosphate toxicity or developing PON1-targeted therapies can use this compound as a selective inhibitor, especially since its activity against the primary off-target, cholinesterase, is significantly weaker (>10-fold) [2]. This allows for experiments where PON1 inhibition is achieved without confounding effects on AChE or BChE at similar concentrations.

Baseline Tool for Cholinesterase Inhibition Studies and Structure-Activity Relationship (SAR) Analysis

Phenyl N-benzylcarbamate's moderate and well-defined IC50 range (199-535 µM for AChE, 21-177 µM for BChE) [2] makes it an excellent reference or baseline compound in the development of novel, more potent cholinesterase inhibitors. Medicinal chemists can use it as a comparator to benchmark the activity of newly synthesized N-phenylcarbamate derivatives, allowing for clear quantification of potency improvements [3]. Its simple structure also makes it a valuable starting point for SAR studies exploring the effects of substituents on both the phenyl and benzyl rings on enzyme inhibition and selectivity.

Research in Fungicide Development and Overcoming Agrochemical Resistance

This compound is documented in patent literature as belonging to the N-phenylcarbamate class, which is effective against strains of phytopathogenic fungi resistant to benzimidazole and cyclic imide fungicides [4]. Researchers in agrochemical development can procure phenyl N-benzylcarbamate as a lead-like molecule or a chemical probe to investigate the mechanisms of fungicide resistance and to develop new active ingredients that circumvent existing resistance mechanisms in pathogens like *Botrytis cinerea* [5].

Quality Control and Analytical Method Development Using Defined Physicochemical Standards

The well-defined melting point (135.4-136.5 °C) and high purity specification (≥95%) of commercially available phenyl N-benzylcarbamate make it suitable for use as a reference standard in analytical chemistry. It can be employed in the development and validation of analytical methods (e.g., HPLC, GC-MS) for the detection and quantification of this compound or related carbamates in complex matrices. Its distinct spectral fingerprint (NMR, MS) [6] further supports its utility in analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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